molecular formula C19H20FN3O2S B3844274 N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide

Cat. No. B3844274
M. Wt: 373.4 g/mol
InChI Key: MAKLIGRTAVNXPO-UHFFFAOYSA-N
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Description

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide, also known as Compound A, is a synthetic small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Compound A belongs to the class of nicotinamide adenine dinucleotide (NAD+) biosynthesis inhibitors and has been shown to exhibit promising therapeutic effects in various disease models.

Mechanism of Action

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A inhibits the biosynthesis of NAD+ by targeting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD+ biosynthesis pathway. NAD+ is an essential coenzyme involved in various cellular processes, including energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A disrupts the NAD+ biosynthesis pathway and leads to the depletion of cellular NAD+ levels, which has been shown to have therapeutic effects in various disease models.
Biochemical and Physiological Effects:
The depletion of cellular NAD+ levels by N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been shown to have various biochemical and physiological effects. In cancer cells, the depletion of NAD+ levels leads to the activation of the DNA damage response and the induction of apoptosis. In neurons, the depletion of NAD+ levels leads to the activation of the sirtuin pathway and the upregulation of antioxidant genes, which protects neurons from oxidative stress. In metabolic tissues, the depletion of NAD+ levels leads to the activation of the AMP-activated protein kinase (AMPK) pathway and the upregulation of genes involved in glucose metabolism, which improves glucose homeostasis and insulin sensitivity.

Advantages and Limitations for Lab Experiments

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can easily penetrate cell membranes and reach its target enzyme, NAMPT. Another advantage is that it has been shown to exhibit high potency and selectivity for NAMPT inhibition, making it a suitable tool compound for studying the NAD+ biosynthesis pathway. One limitation is that it is a synthetic compound that may have off-target effects or toxicity in vivo, which requires careful evaluation before its use in animal models.

Future Directions

There are several future directions for the research of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A. One direction is to further elucidate its mechanism of action and explore its potential therapeutic effects in other disease models. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety in vivo. Additionally, the development of new NAMPT inhibitors based on the structure of N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A may lead to the discovery of more potent and selective compounds for NAD+ biosynthesis inhibition.

Scientific Research Applications

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been extensively studied in various disease models, including cancer, neurodegenerative diseases, and metabolic disorders. In cancer research, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been shown to inhibit the growth of cancer cells by blocking the biosynthesis of NAD+. In neurodegenerative disease research, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been shown to protect neurons from oxidative stress and improve cognitive function. In metabolic disorder research, N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide A has been shown to improve glucose homeostasis and insulin sensitivity.

properties

IUPAC Name

N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S/c1-26-19-16(3-2-9-21-19)18(25)22-15-11-17(24)23(12-15)10-8-13-4-6-14(20)7-5-13/h2-7,9,15H,8,10-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKLIGRTAVNXPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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